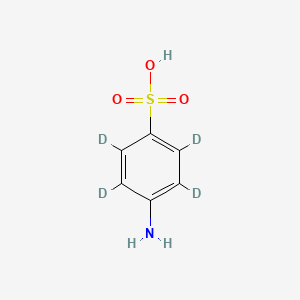

スルファニル酸-d4

概要

説明

Sulfanilic Acid-d4 is a deuterium-labeled chemical compound. It is an off-white solid and a common building block in organic chemistry . It is a zwitterion, which explains its high melting point .

Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . In a study, the self-assembling behavior of sulfanilic acid was explored by reacting it with two hydrophobic amino acids, valine and alanine, using the linear polypeptide synthesis protocol .Molecular Structure Analysis

The molecular formula of Sulfanilic Acid-d4 is C6H3D4NO3S . A study revealed that the interactions between the layers and intercalated ions of the complex were mainly induced by hydrogen bonds .Chemical Reactions Analysis

Sulfanilic acid is known to readily form diazo compounds, which are used to make dyes and sulfa drugs . It is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction .Physical and Chemical Properties Analysis

Sulfanilic acid is an off-white solid with a high melting point due to its zwitterionic nature . It has a density of 1.485 and is soluble in water .科学的研究の応用

電子および振動特性分析

スルファニル酸-d4は、周期および非周期密度汎関数理論(DFT)アプローチを通じて、電子および振動特性の探求に使用されます . 双性イオン性スルファニル酸の電子、離散水溶媒和、および振動特性が徹底的に調査されました . スペクトル分析は、NH/CH伸縮およびフィンガープリント領域の解釈に限定されるのではなく、強い非調和効果を特徴とする1800〜2600 cm −1領域にまで拡張されています .

1-アミドアルキル-2-ナフトールの合成における触媒

This compoundは、無溶媒条件下での1-アミドアルキル-2-ナフトールの合成のためにスクリーニングされたさまざまな有機酸の中で、汎用性が高く効率的な触媒として特定されています . 対応する生成物は、無溶媒条件下で良好な収率から優れた収率(84〜94%)で得られました .

生物活性化合物の製造

This compoundを使用して合成された1-アミドアルキル-2-ナフトールは、アミド加水分解反応によって生物活性な1-アミノアルキル-2-ナフトール誘導体に転換させることができ、ヒトで降圧作用と徐脈作用を示します .

1,3-オキサジン誘導体の製造

1-アミドアルキル-2-ナフトールは、1,3-オキサジン誘導体に転換させることもできます 抗生物質などの幅広い有用な生物活性の領域を持っています 、抗腫瘍 、抗精神病薬 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1

作用機序

Target of Action

Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .

Mode of Action

The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .

Biochemical Pathways

The biochemical pathways affected by Sulfanilic Acid-d4 involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .

Pharmacokinetics

The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of Sulfanilic Acid-d4’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .

Action Environment

The action of Sulfanilic Acid-d4 can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .

Safety and Hazards

将来の方向性

Sulfanilic Acid-d4 finds extensive applications in scientific research. Its versatility allows for investigations in diverse fields like pharmaceuticals, environmental analysis, and organic synthesis. It is also identified as a promising organic compound possessing nonlinear optical (NLO) property, making it a good candidate for optoelectronics .

生化学分析

Biochemical Properties

Sulfanilic Acid-d4 plays a significant role in biochemical reactions. A bacterial strain identified as Ochrobactrum anthropi was found to utilize sulfanilic acid as the solo carbon source and energy source . This interaction suggests that Sulfanilic Acid-d4 may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The biodegradation of sulfanilic acid by Ochrobactrum anthropi suggests that Sulfanilic Acid-d4 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effective biodegradation of sulfanilic acid occurred at pH ranging from 6 to 8, suggesting that Sulfanilic Acid-d4 may have similar stability and degradation patterns .

Metabolic Pathways

The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may interact with enzymes or cofactors in similar metabolic pathways .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673713 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235219-21-2 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

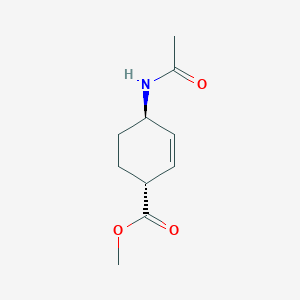

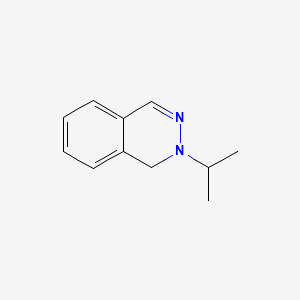

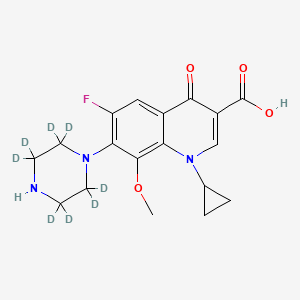

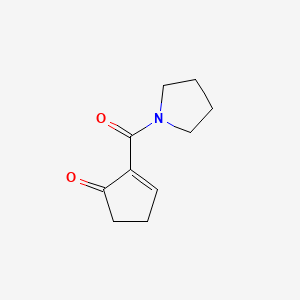

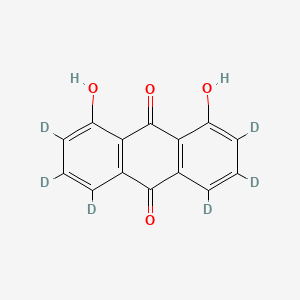

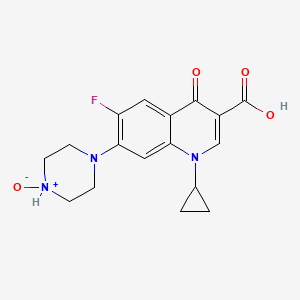

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)